molecular formula C17H10ClFN2O3 B13088902 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione

9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione

Cat. No.: B13088902
M. Wt: 344.7 g/mol
InChI Key: JTQIPRFASTWFSP-UHFFFAOYSA-N
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Description

9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of chloro, fluoro, and benzyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction typically involves the use of palladium catalysts and boronic acid derivatives as reagents .

Chemical Reactions Analysis

9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study various biochemical pathways.

Mechanism of Action

The mechanism of action of 9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Properties

Molecular Formula

C17H10ClFN2O3

Molecular Weight

344.7 g/mol

IUPAC Name

9-benzyl-7-chloro-6-fluoro-1H-[1,2]oxazolo[3,4-b]quinoline-3,4-dione

InChI

InChI=1S/C17H10ClFN2O3/c18-11-7-13-10(6-12(11)19)15(22)14-16(20-24-17(14)23)21(13)8-9-4-2-1-3-5-9/h1-7,20H,8H2

InChI Key

JTQIPRFASTWFSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=O)C4=C2NOC4=O)F)Cl

Origin of Product

United States

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